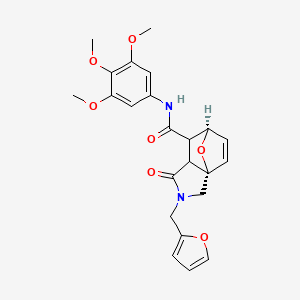
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
The synthesis of 2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the furan and trimethoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds include those with related structures, such as other furan derivatives or trimethoxyphenyl-containing molecules. Compared to these compounds, 2-(2-furylmethyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide may offer unique advantages, such as improved binding affinity or enhanced stability. Some similar compounds include:
- 5-(2-furyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1,2,4-triazole-3-thione
- 1-[3′-N-(N ′-phenylurenyl) phenyl]-3(3,4,5-trimethoxyphenyl)-2-propen-1-one
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Propiedades
Fórmula molecular |
C23H24N2O7 |
|---|---|
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
(1S,7R)-3-(furan-2-ylmethyl)-4-oxo-N-(3,4,5-trimethoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |
InChI |
InChI=1S/C23H24N2O7/c1-28-16-9-13(10-17(29-2)20(16)30-3)24-21(26)18-15-6-7-23(32-15)12-25(22(27)19(18)23)11-14-5-4-8-31-14/h4-10,15,18-19H,11-12H2,1-3H3,(H,24,26)/t15-,18?,19?,23-/m1/s1 |
Clave InChI |
ISXOWZYGLYPNPI-RZMZVCRWSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2[C@H]3C=C[C@@]4(C2C(=O)N(C4)CC5=CC=CO5)O3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC=CO5)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)

![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)
![Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15283625.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
![2-(4-chlorobenzoyl)-N-[1-(hydroxymethyl)propyl]benzamide](/img/structure/B15283664.png)
